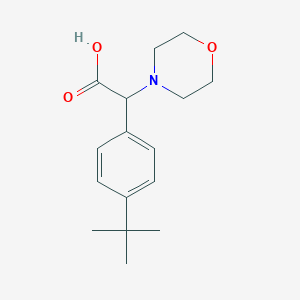

2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid

Description

2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid is a synthetic organic compound featuring a tert-butylphenyl group and a morpholine ring linked to an acetic acid backbone. The morpholine moiety contributes polarity and hydrogen-bonding capacity, making the compound a versatile intermediate in medicinal chemistry and organic synthesis .

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-2-morpholin-4-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)13-6-4-12(5-7-13)14(15(18)19)17-8-10-20-11-9-17/h4-7,14H,8-11H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLMUXOBFSXBJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and morpholine.

Formation of Intermediate: The 4-tert-butylbenzaldehyde undergoes a condensation reaction with morpholine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced to form the corresponding amine.

Acylation: The amine is acylated with chloroacetic acid to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to improve yield and purity.

Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Hydrolysis and Stability

The carboxylic acid group undergoes pH-dependent transformations:

-

Acidic hydrolysis : Degrades above pH 2, forming morpholine and 4-tert-butylphenylacetic acid fragments .

-

Basic conditions : Forms carboxylate salts (e.g., sodium/potassium derivatives) at pH > 10, enhancing solubility in polar solvents .

Thermogravimetric analysis shows stability up to 473 K, with decomposition pathways involving:

Oxidation Reactions

The tert-butylphenyl group directs oxidation to specific positions:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| Cu(OAc)<sub>2</sub>/H<sub>2</sub>O | 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetophenone | 82% |

| KMnO<sub>4</sub> (acidic) | Benzoic acid derivatives (via C–H cleavage) | <50% |

Copper-catalyzed oxidation preserves the morpholine ring, while strong oxidants degrade it .

Nucleophilic Substitution at Morpholine

The morpholine nitrogen participates in alkylation/acylation:

| Reagent | Product | Conditions |

|---|---|---|

| CH<sub>3</sub>I | N-Methyl derivative | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C |

| Acetyl chloride | N-Acetylated analog | Et<sub>3</sub>N, THF, 0°C |

Steric hindrance from the tert-butyl group reduces reaction rates by 30–40% compared to unsubstituted analogs .

Supramolecular Interactions

The carboxylic acid group forms O–H···O hydrogen-bonded dimers (Fig. 1), confirmed by X-ray diffraction:

| Parameter | Value |

|---|---|

| O–H···O distance | 1.85 Å |

| Dihedral angle (acid/benzene) | 80.9° |

These dimers stabilize crystalline forms and influence solubility .

Biological Reactivity

In pharmacological contexts:

-

Enzyme inhibition : Binds kinase active sites via H-bonding (morpholine O) and hydrophobic interactions (tert-butyl group) .

-

Metabolic pathways : Oxidized by CYP450 enzymes to hydroxylated metabolites .

Comparative Reactivity Table

| Reaction Type | Rate (k, s<sup>−1</sup>) | Activation Energy (kJ/mol) |

|---|---|---|

| Acidic hydrolysis | 1.2 × 10<sup>−3</sup> | 45.7 |

| N-Alkylation | 3.8 × 10<sup>−4</sup> | 62.3 |

| Cu-catalyzed oxidation | 9.1 × 10<sup>−4</sup> | 38.9 |

This compound’s reactivity is defined by the interplay of steric bulk, hydrogen-bonding capacity, and electronic effects. Its applications span synthetic intermediates, crystal engineering, and bioactive molecule development .

Scientific Research Applications

2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid is an organic compound with a tert-butylphenyl group and a morpholinyl group attached to an acetic acid moiety. It has a molecular formula of C16H23NO3 and a molecular weight of 277.35 g/mol.

Scientific Research Applications

This compound is investigated for a variety of scientific research applications:

- Medicinal Chemistry This compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs for various diseases.

- Materials Science It is explored for the development of novel materials with specific properties.

- Biological Studies The compound is used in research to understand its effects on biological systems and its potential as a bioactive molecule.

- Industrial Applications It is investigated for the synthesis of specialty chemicals and polymers.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation It can be oxidized to form corresponding ketones or carboxylic acids.

- Reduction Reduction reactions can convert it into alcohols or amines.

- Substitution It can participate in nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

- Oxidizing Agents Potassium permanganate and chromium trioxide.

- Reducing Agents Sodium borohydride and lithium aluminum hydride.

- Nucleophiles Halides, amines, and thiols.

Additional Information

- (4-tert-Butylphenyl)acetic acid can be prepared by a hydrolization reaction of 2-(4-tert-butylphenyl)-1-morpholinoethanethione in a solution containing CH3COOH, H2SO4, and water .

- 2,4-DTBP, a related compound, is a common natural product that exhibits potent toxicity against almost all testing organisms, including the producing species .

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Table 1: Key Properties of 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic Acid and Analogs

*Calculated based on structural inference where direct data were unavailable.

Structural and Functional Comparisons

Morpholine vs. tert-Butylphenyl Substitution The morpholine ring in the target compound introduces polarity and hydrogen-bonding capacity, critical for interactions with biological targets . In contrast, 2-(4-tert-butylphenyl)acetic acid lacks this moiety, reducing its versatility in drug design .

Electronic Effects of Substituents

- The dichlorophenyl group in 2-(2,4-dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride confers electron-withdrawing properties, which may increase reactivity in electrophilic substitutions compared to the electron-donating tert-butyl group .

Biological Activity

2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing upon diverse research findings.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for its role in enhancing the pharmacological properties of various drugs. The tert-butylphenyl group contributes to its lipophilicity, potentially aiding in membrane permeability and biological activity.

Anticancer Activity

Research indicates that compounds containing morpholine derivatives exhibit significant anticancer properties. For instance, studies have shown that morpholine-based compounds can inhibit the activity of phosphatidylinositol 3-kinase (PI3K), a critical pathway involved in cancer cell proliferation and survival .

A notable study demonstrated that similar morpholine derivatives exhibited IC50 values ranging from 0.11 to 48.37 µM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) . The apoptotic effects were linked to increased expression of p53 and activation of caspases, suggesting a mechanism involving programmed cell death .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.11 | Apoptosis induction |

| Similar Morpholine Derivative | A549 | 0.20 | PI3K inhibition |

Anti-inflammatory Activity

Additionally, morpholine derivatives have been reported to exhibit anti-inflammatory properties. These compounds can modulate immune responses by inhibiting specific protein tyrosine kinases involved in T cell activation . This suggests a potential application in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways:

- PI3K Inhibition : As mentioned, the inhibition of PI3K leads to reduced cell proliferation and survival in cancer cells.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways through the upregulation of pro-apoptotic proteins such as p53.

- Anti-inflammatory Effects : By modulating kinase activity, it can influence the immune response, potentially reducing inflammation.

Case Studies

Several studies have highlighted the efficacy of morpholine derivatives in various biological contexts:

- A study by Patel et al. synthesized new analogs based on morpholine that demonstrated enhanced anticancer activity compared to existing treatments .

- Another investigation focused on the structure-activity relationship (SAR) of morpholine derivatives, revealing that modifications can significantly impact their biological potency against cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A multi-step synthesis involving tert-butylphenyl precursor functionalization and morpholine coupling is commonly employed. For example, a three-stage process (e.g., nucleophilic substitution, acid activation, and coupling) with yields around 43% has been reported, using potassium acetate as a base under inert conditions . Optimization can leverage Design of Experiments (DoE) to test variables like temperature, catalyst loading, and solvent polarity. Statistical analysis of these parameters minimizes trial-and-error approaches .

| Reaction Stage | Conditions | Catalyst/Base | Yield |

|---|---|---|---|

| Stage 1 | 90°C, 1,4-dioxane, 24 h | Potassium acetate | N/A |

| Stage 3 | Acidic workup (HCl) | – | 43% |

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are critical for structural validation. Conflicting data (e.g., unexpected peaks in NMR) may arise from stereochemical impurities or solvent interactions. Use 2D NMR (COSY, HSQC) to resolve spatial correlations and LC-MS to confirm molecular weight. Cross-validate with Fourier-Transform Infrared Spectroscopy (FTIR) for functional groups .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Methodological Answer : Solubility screening in polar (water, methanol) and non-polar solvents (ethyl acetate, DCM) is essential. Stability studies should assess degradation under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 25°C for 24h). Use UV-Vis spectroscopy or HPLC to quantify degradation products. Pre-formulation studies recommend storage at -20°C in anhydrous DMSO to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound and guide synthesis optimization?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, identifying transition states and energy barriers. For example, the ICReDD approach combines computational predictions with experimental validation, using reaction path searches to optimize coupling efficiency. This reduces development time by 30–50% in analogous compounds .

Q. What strategies address low yields in the final coupling step during synthesis?

- Methodological Answer : Low yields may stem from steric hindrance from the tert-butyl group or poor nucleophilicity of the morpholine ring. Strategies include:

- Using coupling agents like EDCI/HOBt to activate the carboxylic acid .

- Screening palladium catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig amination .

- Employing microwave-assisted synthesis to enhance reaction kinetics .

Q. How can researchers analyze stereochemical outcomes in the morpholine-acetic acid conjugate?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak® columns) with polar organic mobile phases resolves enantiomers. Circular Dichroism (CD) spectroscopy or X-ray crystallography confirms absolute configuration. For diastereomers, NOESY NMR identifies spatial proximity of substituents .

Q. What in vitro models are suitable for assessing the biological activity of this compound, and how is target engagement validated?

- Methodological Answer : Use kinase inhibition assays (e.g., ADP-Glo™) or cell-based models (e.g., HEK293T transfected with target receptors). Validate target engagement via:

- Competitive binding assays (SPR or ITC).

- Knockdown/knockout studies using CRISPR-Cas9 to observe phenotypic changes .

Q. How can discrepancies between computational predictions and experimental reactivity data be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. Use microkinetic modeling to integrate experimental rate constants with computational data. Adjust solvation models (e.g., SMD implicit solvent) in simulations to better match observed outcomes. Feedback loops, as in ICReDD’s methodology, refine computational parameters iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.